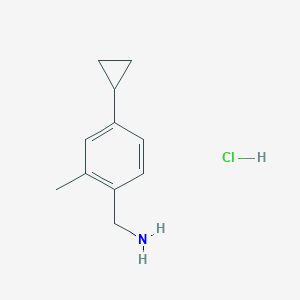

(4-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride

Description

(4-Cyclopropyl-2-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative featuring a cyclopropyl group at the para position and a methyl group at the ortho position of the phenyl ring, with the amine functional group forming a stable hydrochloride salt. Such compounds are frequently employed in pharmaceutical research as intermediates for synthesizing bioactive molecules, leveraging their amine groups for further functionalization .

Properties

IUPAC Name |

(4-cyclopropyl-2-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-6-10(9-2-3-9)4-5-11(8)7-12;/h4-6,9H,2-3,7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKFTUPQAUSCDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CC2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride typically involves the reaction of 4-Cyclopropyl-2-methylbenzyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and recrystallization to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form the corresponding amine or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitrating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions may produce halogenated or nitrated derivatives .

Scientific Research Applications

(4-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (4-Cyclopropyl-2-methylphenyl)methanamine hydrochloride with key analogs, emphasizing structural variations, physicochemical properties, and applications:

*Hypothetical formula based on substituent analysis.

†Estimated based on analogous structures.

Structural and Electronic Effects

- Halogenated analogs (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride) exhibit increased molecular weight and polarity, improving binding affinity in biological targets but reducing solubility . Electron-withdrawing groups like trifluoromethyl (in ) lower electron density on the aromatic ring, altering reactivity in electrophilic substitutions .

Physicochemical Properties

- Melting Points : Thiazole-containing derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride) exhibit higher melting points (268°C) due to hydrogen bonding and π-stacking interactions, whereas methoxy-substituted analogs (e.g., (4-Methoxyphenyl)(phenyl)methanamine hydrochloride) may have lower melting points due to steric hindrance .

- Solubility: Methanamine hydrochlorides with polar substituents (e.g., phenoxy, thiazole) show moderate solubility in methanol and DMSO, while hydrophobic groups (e.g., cyclopropyl) may limit aqueous solubility .

Research and Market Trends

- The global market for methanamine hydrochlorides is driven by demand for high-purity intermediates (≥97–98% purity) in drug discovery, with key players like Unichemist and INNOPHARMCHEM dominating production .

- Fluorinated analogs (e.g., cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride) are gaining traction due to enhanced bioavailability and patentability .

Biological Activity

(4-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a cyclopropyl group and a methyl group attached to an aromatic ring, which influences its chemical reactivity and biological interactions. The unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It may function as an agonist or antagonist at certain receptors or modulate enzyme activity, thereby affecting various biological pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Pharmacological Applications

Research into the pharmacological properties of this compound indicates potential therapeutic applications in treating neurological disorders. Its ability to penetrate the blood-brain barrier enhances its suitability for central nervous system targets.

Case Studies

- Antibacterial Study : A study examining various alkaloids found that modifications on the phenyl ring significantly influenced antibacterial activity. The introduction of electron-donating groups enhanced activity against Staphylococcus aureus and E. coli, indicating that structural variations can lead to improved efficacy .

- Neuropharmacological Research : Investigations into similar compounds suggest that this compound may modulate neurotransmitter systems, potentially aiding in the treatment of mood disorders and anxiety .

Comparison with Similar Compounds

When compared to structurally similar compounds, this compound exhibits distinct biological properties:

| Compound | Key Features |

|---|---|

| (4-Cyclopropylphenyl)methanamine;hydrochloride | Lacks methyl substitution, affecting reactivity |

| (2-Methylphenyl)methanamine;hydrochloride | Different substitution pattern leading to varied activity |

| (4-Cyclopropyl-2-methylbenzyl)amine;hydrochloride | Similar structure but with different pharmacological profiles |

This comparison underscores the importance of specific structural elements in determining biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Cyclopropyl-2-methylphenyl)methanamine hydrochloride, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step processes, including cyclopropane ring formation (via [2+2] cycloaddition or Simmons–Smith reactions) and subsequent amine functionalization. For example, analogous compounds often use reductive amination or nucleophilic substitution to introduce the methanamine group . Purification methods like recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, chloroform/methanol gradients) are critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing (4-Cyclopropyl-2-methylphenyl)methanamine hydrochloride?

- Methodological Answer : Key techniques include:

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (exact mass ~201.13 g/mol) and isotopic patterns .

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) to resolve cyclopropyl (δ 0.5–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR identifies quaternary carbons in the cyclopropane ring .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in the hydrochloride salt .

Q. What solubility and stability profiles should researchers consider for this compound?

- Methodological Answer : The compound is hygroscopic and typically soluble in polar aprotic solvents (e.g., DMSO, methanol). Stability tests under varying pH (2–12) and temperatures (4°C to 40°C) are essential. Storage recommendations include inert atmospheres (argon) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can structural modifications of (4-Cyclopropyl-2-methylphenyl)methanamine hydrochloride enhance its biological activity?

- Methodological Answer : Modifications to the cyclopropyl group (e.g., fluorination) or aromatic ring (e.g., electron-withdrawing substituents) can alter bioactivity. Structure-activity relationship (SAR) studies require iterative synthesis followed by enzyme inhibition assays (e.g., LOXL2 IC₅₀ measurements, as seen in analogous inhibitors ). Computational docking (AutoDock Vina) predicts binding affinities to target proteins .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or assay variability. Solutions include:

- Comparative Purity Analysis : Use LC-MS to identify impurities (e.g., residual solvents or byproducts) .

- Standardized Assay Conditions : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using validated cell lines (e.g., HEK293 for receptor binding) .

Q. What computational strategies predict the reactivity of (4-Cyclopropyl-2-methylphenyl)methanamine hydrochloride in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model the compound’s electronic properties (e.g., HOMO/LUMO energies) to predict reactivity in cross-coupling reactions. Molecular dynamics simulations (Amber) assess interactions with catalytic surfaces (e.g., palladium nanoparticles) .

Q. How does this compound serve as an intermediate in pharmaceutical synthesis?

- Methodological Answer : Its primary amine group enables conjugation with carboxylic acids (via EDC/HOBt coupling) or aldehydes (via reductive amination). For example, it can be linked to pyrimidine cores to create kinase inhibitors or to sulfonamide moieties for antimicrobial agents .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Methodological Answer : Safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for synthesis .

- Waste Disposal : Neutralization with 10% acetic acid followed by incineration to avoid environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.